molecular formula C16H16Cl3N3O B4038837 2-[3-[(3,4-dichlorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride

2-[3-[(3,4-dichlorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride

Cat. No.: B4038837
M. Wt: 372.7 g/mol
InChI Key: BLKLPVOIGWBPNV-UHFFFAOYSA-N
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Description

2-[3-[(3,4-dichlorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzimidazole core, a dichlorophenyl group, and an ethanol moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-[(3,4-dichlorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride typically involves multiple steps, starting with the preparation of the benzimidazole core. This can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative.

The final step involves the reaction of the intermediate with ethanolamine to introduce the ethanol moiety, followed by the formation of the hydrochloride salt through the addition of hydrochloric acid. The reaction conditions typically require controlled temperatures and the use of suitable solvents to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

2-[3-[(3,4-dichlorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include the corresponding oxidized or reduced derivatives and substituted products, which can be further utilized in various applications.

Mechanism of Action

The mechanism of action of 2-[3-[(3,4-dichlorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to interact with various biological targets, including DNA and proteins, leading to the modulation of their activity. The dichlorophenyl group enhances the compound’s binding affinity and specificity, while the ethanol moiety contributes to its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-[(3,4-dichlorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[3-[(3,4-dichlorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O.ClH/c17-12-6-5-11(9-13(12)18)10-21-15-4-2-1-3-14(15)20(7-8-22)16(21)19;/h1-6,9,19,22H,7-8,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKLPVOIGWBPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=N)N2CC3=CC(=C(C=C3)Cl)Cl)CCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-[(3,4-dichlorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-[3-[(3,4-dichlorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride
Reactant of Route 3
2-[3-[(3,4-dichlorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride
Reactant of Route 4
Reactant of Route 4
2-[3-[(3,4-dichlorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride
Reactant of Route 5
2-[3-[(3,4-dichlorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride
Reactant of Route 6
2-[3-[(3,4-dichlorophenyl)methyl]-2-iminobenzimidazol-1-yl]ethanol;hydrochloride

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